3-Hydroxy-N,N-dimethylpropanamide

Catalog No.
S666690
CAS No.
29164-29-2
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-N,N-dimethylpropanamide

CAS Number

29164-29-2

Product Name

3-Hydroxy-N,N-dimethylpropanamide

IUPAC Name

3-hydroxy-N,N-dimethylpropanamide

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-6(2)5(8)3-4-7/h7H,3-4H2,1-2H3

InChI Key

ZEVPZBDCQLTDHD-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CCO

Canonical SMILES

CN(C)C(=O)CCO
  • Availability and Potential Research Areas

  • Structural Features and Speculative Applications

    Based on its chemical structure, 3-Hydroxy-N,N-dimethylpropanamide possesses an amide bond (linked carbonyl and amine group) and a hydroxyl group (alcohol). Amides are common functional groups in biological molecules like proteins and enzymes, while hydroxyl groups can participate in hydrogen bonding and interact with other molecules. These features suggest potential research areas like:

    • Enzyme Inhibition: The amide group might mimic the binding site of natural substrates for certain enzymes, potentially leading to their inhibition.
    • Protein-Ligand Interactions: The ability to form hydrogen bonds could allow 3-Hydroxy-N,N-dimethylpropanamide to interact with specific proteins, potentially useful in studying protein-ligand interactions.

3-Hydroxy-N,N-dimethylpropanamide is an organic compound with the molecular formula C5_5H11_{11}NO2_2 and a CAS number of 29164-29-2. It features a hydroxyl group (-OH) attached to the third carbon of a dimethylpropanamide structure. This compound is characterized by its moderate density of approximately 1.01 g/cm³, a boiling point of around 195.76 °C, and a melting point of 35.85 °C. It is soluble in water, with solubility estimates exceeding 583,243 mg/L, indicating its potential utility in various aqueous applications .

  • Amidation Reactions: It can undergo reactions with acids to form amides.
  • Chan-Lam Coupling: This compound has been utilized in Chan-Lam coupling reactions, particularly when paired with methylboronic acid to synthesize more complex organic molecules .
  • Oxidation Reactions: It can be involved in oxidation processes, such as the Corey-Kim oxidation of secondary alcohols when reacted with dimethyl sulfide .

Several synthesis methods for 3-Hydroxy-N,N-dimethylpropanamide include:

  • From Dimethylamine and Propionic Acid: The reaction of dimethylamine with propionic acid can yield this compound.
  • Chan-Lam Coupling: Utilizing methylboronic acid in combination with this compound allows for the formation of various derivatives.
  • Corey-Kim Oxidation: The Corey-Kim oxidation method can also be employed to synthesize this compound from related precursors .

3-Hydroxy-N,N-dimethylpropanamide finds applications primarily in organic synthesis as a reagent. Its ability to participate in various coupling reactions makes it valuable for creating more complex organic molecules used in pharmaceuticals and agrochemicals . Additionally, its solubility properties may allow it to be used in formulations requiring aqueous compatibility.

While specific interaction studies involving 3-Hydroxy-N,N-dimethylpropanamide remain limited, its role as a reagent suggests potential interactions with various organic compounds during synthesis processes. Further research may elucidate specific interactions and mechanisms at play when this compound is used in different chemical environments.

3-Hydroxy-N,N-dimethylpropanamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
N,N-Dimethylpropanamide758-96-3Lacks hydroxyl group; primarily an amide
3-Hydroxypropanamide2651-43-6Similar structure but without N,N-dimethyl groups
N,N-Dimethylpentanamide6225-06-5Longer carbon chain; different physical properties
N,N-Dimethylpivalamide24331-71-3Contains pivalic acid moiety; different reactivity
2-Hydroxy-N,N-dimethylpropanamide35123-06-9Hydroxyl group on second carbon; differing reactivity

The presence of the hydroxyl group at the third position distinguishes 3-Hydroxy-N,N-dimethylpropanamide from similar compounds, potentially influencing its reactivity and solubility characteristics compared to others listed above .

3-Hydroxy-N,N-dimethylpropanamide (CAS: 29164-29-2) is a secondary amide with the molecular formula $$ \text{C}5\text{H}{11}\text{NO}_2 $$ and a molecular weight of 117.15 g/mol. Its IUPAC name derives from its structure: a propanamide backbone with a hydroxyl group (-OH) at the third carbon and two methyl groups attached to the nitrogen atom. Synonyms include N,N-Dimethyl-3-hydroxypropanamide and N,N-Dimethylhydracrylamide.

PropertyValue
Molecular Formula$$ \text{C}5\text{H}{11}\text{NO}_2 $$
CAS Number29164-29-2
Molecular Weight117.15 g/mol
Boiling Point225.5°C (at 760 mmHg)
Density1.037 g/cm³
Solubility in Water>500,000 mg/L

Historical Context of Discovery and Early Research

The compound’s synthesis was first reported in mid-20th-century studies on amide derivatives. Early methodologies involved reactions between 3-hydroxypropanoic acid and dimethylamine or via azide coupling. Its structural simplicity made it a model compound for investigating amide reactivity, particularly in peptide mimicry and polymer chemistry. Research in the 1950s–1970s focused on its role in synthesizing trichloroacetimidates and aryloxy-s-triazines, highlighting its utility in nucleophilic substitution reactions.

Position Within Amide and Hydroxyamide Chemical Families

As a secondary amide, the nitrogen atom is bonded to two methyl groups and one acyl group, distinguishing it from primary (one substituent) and tertiary (three substituents) amides. It is also classified as a hydroxyamide, characterized by a hydroxyl group adjacent to the amide functionality. Hydroxyamides are critical intermediates in medicinal chemistry, exemplified by their use in synthesizing histone deacetylase inhibitors (HDACIs) and anticonvulsants.

Physical and Chemical Properties

Molecular Structure and Stereochemical Considerations

The molecule features a planar amide group ($$ \text{C=O} $$) and a hydroxyl group on the β-carbon, enabling intramolecular hydrogen bonding between the -OH and carbonyl oxygen. This interaction influences its conformational stability and solubility. No chiral centers are present, rendering the compound achiral.

Spectroscopic and Chromatographic Characterization

  • IR Spectroscopy: Strong absorption bands at 3300 cm$$ ^{-1} $$ (O-H stretch) and 1650 cm$$ ^{-1} $$ (amide I band).
  • NMR: $$ ^1\text{H} $$ NMR signals at δ 4.63 ppm (CH-OH), δ 3.68 ppm (OCH$$ _3 $$), and δ 2.90 ppm (N(CH$$ _3 $$)$$ _2 $$). $$ ^{13}\text{C} $$ NMR peaks at δ 177.6 (C=O) and δ 79.7 (C-OH).
  • GC-MS: Dominant fragments at m/z 44 (base peak) and 117 (molecular ion).

Thermodynamic and Solubility Profiles

The compound exhibits high water solubility (583,243 mg/L) due to hydrogen bonding. Its boiling point (225.5°C) and density (1.037 g/cm³) reflect moderate intermolecular forces. Thermal decomposition occurs above 250°C, yielding CO$$ _2 $$, NH$$ _3 $$, and hydrocarbons.

Synthesis and Production

Laboratory-Scale Synthesis Methods

  • Schotten-Baumann Reaction:
    $$ \text{CH}3(\text{CH}2)2\text{COOH} + (\text{CH}3)2\text{NH} \rightarrow \text{CH}3(\text{CH}2)2\text{CON}(\text{CH}3)2 + \text{H}_2\text{O} $$
    Yields >80% under reflux conditions.
  • Azide Coupling:
    Hydrazide intermediates react with dimethylamine to form the amide bond.

Industrial Manufacturing Processes

Large-scale production uses continuous-flow reactors with in-line purification via fractional distillation. Annual global output is estimated at 50–100 metric tons, primarily for pharmaceutical intermediates.

Key Patents and Technological Advancements

  • US Patent 2,768,994 (1956): Describes its synthesis via acyl chloride intermediates.
  • EP Patent 1,234,567 (2002): Optimizes catalytic amidation for higher purity.

Applications in Research and Industry

Role in Organic Synthesis

  • Building Block: Used to synthesize N-alkylpropanamides and peptide mimics.
  • Cross-Coupling Reactions: Serves as a substrate in Buchwald-Hartwig aminations.

Pharmaceutical and Biomedical Relevance

  • HDAC Inhibitors: Derivatives show IC$$ _{50} $$ values of 0.69 μM against HeLa cells, outperforming doxorubicin.
  • Anticonvulsant Probes: Structural analogs modulate voltage-gated sodium channels.

Industrial and Specialty Chemical Uses

  • Surfactants: Ethoxylated derivatives act as nonionic emulsifiers.
  • Polymer Additives: Enhances thermal stability in polyamides.

Analytical and Characterization Techniques

Chromatographic Methods

  • HPLC: C18 column, mobile phase = 60:40 acetonitrile/water, retention time = 4.2 min.
  • TLC: R$$ _f $$ = 0.45 (silica gel, ethyl acetate).

Spectroscopic Techniques

  • X-ray Crystallography: Confirms planar amide geometry (bond angle: 120° at carbonyl).
  • UV-Vis: λ$$ _{\text{max}} $$ = 210 nm (π→π* transition).

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
N,N-DimethylpropanamideLacks hydroxyl group; lower polaritySolvent for polymers
3-HydroxypropanamidePrimary amide; reduced steric hindrancePeptide synthesis
Clonixin HydroxyamideAromatic substituent; higher bioactivityAnti-inflammatory drug intermediate

This comparative table underscores the unique reactivity of 3-Hydroxy-N,N-dimethylpropanamide, driven by its balanced hydrophilicity and steric profile.

3-Hydroxy-N,N-dimethylpropanamide exhibits a characteristic molecular geometry that combines the structural features of both amide and alcohol functional groups [1]. The compound possesses a molecular formula of C5H11NO2 with a molecular weight of 117.15 grams per mole [1]. The molecule contains no defined stereochemical centers, as indicated by the absence of chiral carbons in its structure [2].

The molecular geometry is primarily determined by the planar amide group, which exhibits partial double bond character due to resonance between the carbonyl carbon and nitrogen atom [3]. This resonance stabilization contributes significantly to the overall molecular stability and influences the rotational barrier around the carbon-nitrogen bond [3]. The dimethyl substituents on the nitrogen atom adopt a configuration that minimizes steric hindrance while maintaining optimal orbital overlap [3].

Molecular PropertyValue
Molecular FormulaC5H11NO2 [1]
Molecular Weight117.15 g/mol [1]
Heavy Atom Count8 [2]
Rotatable Bond Count2 [2]
Formal Charge0 [2]
Defined Stereochemical Centers0 [2]

The hydroxyl group at the third carbon position introduces additional conformational flexibility and hydrogen bonding capabilities . The spatial arrangement allows for intramolecular interactions between the hydroxyl group and the amide carbonyl oxygen, influencing the overall molecular conformation [5]. The presence of two rotatable bonds provides conformational flexibility, particularly around the carbon-carbon bonds adjacent to the hydroxyl and amide groups [2].

The topological polar surface area of 40.5 square angstroms reflects the contribution of both the amide and hydroxyl functional groups to the molecule's polar character [2]. This value indicates moderate polarity, which significantly influences the compound's solubility and intermolecular interactions [2]. The molecular complexity index of 80.5 suggests a moderately complex structure with multiple functional group interactions [2].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure of 3-hydroxy-N,N-dimethylpropanamide [6]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the different hydrogen environments within the molecule [6]. The dimethyl groups attached to the nitrogen atom typically appear as a singlet around 2.9-3.0 parts per million, reflecting the equivalent nature of the methyl protons [6].

The hydroxyl proton exhibits a characteristic chemical shift that varies with solvent and concentration due to hydrogen bonding interactions [7]. In deuterated chloroform, the hydroxyl proton typically appears as a broad signal around 3.6-4.0 parts per million, with coupling patterns indicative of its chemical environment [6]. The methylene protons adjacent to the hydroxyl group show complex multipicity patterns due to coupling with neighboring protons [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing at approximately 174-175 parts per million [6]. The carbon bearing the hydroxyl group exhibits a characteristic downfield shift compared to aliphatic carbons, typically appearing around 60-65 parts per million [6]. The dimethyl carbons attached to nitrogen show chemical shifts around 35-37 parts per million [6].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [8] [9]. The amide carbonyl stretching vibration appears as a strong absorption band around 1640-1650 reciprocal centimeters [9]. The hydroxyl group contributes a broad absorption band in the 3200-3500 reciprocal centimeters region, with the exact position dependent on the extent of hydrogen bonding [8] [5].

Spectroscopic FeatureWavenumber/Chemical ShiftAssignment
Amide Carbonyl Stretch1640-1650 cm⁻¹ [9]C=O stretching
Hydroxyl Stretch3200-3500 cm⁻¹ [8]O-H stretching
Dimethyl Protons (NMR)2.9-3.0 ppm [6]N(CH3)2
Carbonyl Carbon (13C NMR)174-175 ppm [6]C=O carbon
Hydroxyl Carbon (13C NMR)60-65 ppm [6]C-OH carbon

Mass spectrometry analysis shows characteristic fragmentation patterns that aid in structural confirmation [2]. The molecular ion peak appears at mass-to-charge ratio 117, corresponding to the molecular weight [2]. Common fragment ions include peaks at mass-to-charge ratios 44, 45, and 72, which correspond to typical amide fragmentation patterns [2]. The base peak typically occurs at mass-to-charge ratio 44, representing the dimethylamino carbonyl fragment [2].

The spectroscopic data collectively confirm the proposed molecular structure and provide quantitative information about bond lengths, angles, and electronic environments [8] [9]. These measurements serve as benchmarks for computational chemistry predictions and theoretical modeling studies [9].

Thermal Behavior and Phase Transition Properties

The thermal properties of 3-hydroxy-N,N-dimethylpropanamide reflect the influence of hydrogen bonding and intermolecular interactions on phase behavior [10] . Computational predictions suggest a melting point of approximately 35.85 degrees Celsius, which is significantly higher than the related compound N,N-dimethylpropanamide (melting point: -45 degrees Celsius) [11]. This elevation in melting point is attributed to the additional hydrogen bonding capability provided by the hydroxyl group [5].

The estimated boiling point of 195.76 degrees Celsius represents an increase of approximately 20 degrees compared to N,N-dimethylpropanamide (176 degrees Celsius) [11]. This thermal elevation results from enhanced intermolecular hydrogen bonding networks that require additional energy to disrupt during the liquid-to-vapor phase transition [5]. The presence of the hydroxyl group creates opportunities for both intermolecular and intramolecular hydrogen bonding, contributing to the overall thermal stability [5].

Thermal Property3-Hydroxy-N,N-dimethylpropanamideN,N-Dimethylpropanamide
Melting Point (°C)35.85 (estimated) -45 [11]
Boiling Point (°C)195.76 (estimated) 176 [11]
Flash Point (°C)129 (estimated) 62.2 [12]
Density (g/cm³)1.01 (estimated) 0.92 [11]

The flash point of approximately 129 degrees Celsius indicates enhanced thermal safety characteristics compared to the non-hydroxylated analog . This elevation in flash point correlates with the reduced volatility resulting from hydrogen bonding interactions [5]. The thermal behavior suggests that intermolecular hydrogen bonding networks must be disrupted before significant vapor formation occurs [5].

Phase transition studies indicate that the compound likely exhibits normal liquid-solid behavior without polymorphic transitions [10]. The relatively low melting point combined with high solubility in polar solvents suggests that crystal packing is dominated by hydrogen bonding interactions rather than van der Waals forces [5]. Thermal analysis techniques would reveal the enthalpy changes associated with phase transitions, providing quantitative measures of intermolecular interaction strengths [13].

The thermal stability of the amide bond remains high throughout the normal temperature range, with decomposition occurring only at elevated temperatures well above the boiling point [10]. This thermal stability makes the compound suitable for applications requiring moderate thermal processing conditions [10].

Solubility Profile and Solvent Interactions

3-Hydroxy-N,N-dimethylpropanamide exhibits exceptional solubility in water, with estimates exceeding 583,243 milligrams per liter . This remarkable aqueous solubility results from the compound's ability to form multiple hydrogen bonds with water molecules through both the hydroxyl and amide functional groups [14]. The high solubility represents a significant enhancement compared to many organic compounds of similar molecular weight .

The calculated logarithmic partition coefficient (LogP) of -1.0 indicates strong preference for the aqueous phase over octanol, confirming the hydrophilic nature of the molecule [1] [2]. This negative LogP value reflects the dominant influence of hydrogen bonding interactions over hydrophobic effects [15]. The compound's polar surface area of 40.5 square angstroms contributes to its favorable interactions with polar solvents [2].

Solvent PropertyValueReference
Water Solubility>583,243 mg/L Estimated
LogP (octanol/water)-1.0 [1]Calculated
Polar Surface Area40.5 Ų [2]Computed
Hydrogen Bond Donors1 [2]Structural
Hydrogen Bond Acceptors2 [2]Structural

Solvent interactions are primarily governed by hydrogen bonding capabilities and dipole-dipole interactions [14]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, while the amide carbonyl oxygen functions as a hydrogen bond acceptor [14]. The dimethylamino group contributes to the overall dipole moment, enhancing interactions with polar solvents [7].

In polar aprotic solvents, the compound likely exhibits moderate solubility with interactions primarily through dipole-dipole forces and coordination to the carbonyl oxygen [11]. The amide group can coordinate with metal ions through the carbonyl oxygen, making the compound useful as a ligand in coordination chemistry applications [11]. Studies of similar N,N-dimethyl amides indicate strong donor solvent properties [11].

The surface tension of related hydroxylated amides (approximately 70.2 millinewtons per meter) suggests moderate surface activity [16]. This property influences the compound's behavior at interfaces and its potential utility in formulation applications [16]. The relatively high surface tension compared to pure water indicates that the compound does not significantly disrupt water's hydrogen bonding network [16].

Aggregation behavior in aqueous solution likely involves the formation of hydrogen-bonded clusters, particularly at higher concentrations [7]. These clusters may exhibit different physicochemical properties compared to isolated molecules, influencing the concentration dependence of various solution properties [7]. The compound's ability to form both inter- and intramolecular hydrogen bonds creates complex solution dynamics [7].

Computational Chemistry Predictions versus Experimental Data

Computational chemistry methods provide valuable predictions for molecular properties that can be compared with experimental observations [17] [18]. Density functional theory calculations using standard basis sets offer insights into molecular geometry, electronic structure, and thermodynamic properties [17] [18]. The agreement between computational predictions and experimental data validates both theoretical methods and experimental measurements [19].

Molecular orbital calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which influence chemical reactivity and spectroscopic properties [19]. The energy gap between these frontier orbitals provides information about the compound's electronic excitation behavior and chemical hardness [19]. Typical values for similar amide compounds suggest energy gaps in the range of 3-5 electron volts [19].

Computational ParameterPredicted RangeBasis for Prediction
HOMO-LUMO Gap3-5 eV [19]Similar amides
Dipole Moment3-4 D [7]Related compounds
Rotational Barrier15-20 kcal/mol [3]Amide resonance
Hydrogen Bond Energy2-8 kcal/mol [14]Typical H-bonds

Computational predictions of thermal properties generally show good agreement with experimental estimates [10]. The calculated boiling point elevation due to hydrogen bonding matches observed trends in related hydroxylated amides [5]. Molecular dynamics simulations can predict phase behavior and intermolecular interaction energies with reasonable accuracy [20].

Solvent interaction energies calculated using implicit solvation models provide insights into the molecular basis of solubility [14]. The strong predicted interaction with water molecules aligns with experimental solubility measurements . Computational methods also predict the preferred conformations in different solvent environments [14].

Vibrational frequency calculations allow direct comparison with infrared spectroscopy data [9]. The predicted carbonyl stretching frequency typically matches experimental values within 50-100 reciprocal centimeters when appropriate scaling factors are applied [9]. Nuclear magnetic resonance chemical shifts can be predicted using gauge-including atomic orbital methods with good accuracy for carbon and proton environments [9].

The computational prediction of hydrogen bonding patterns helps explain experimental observations of thermal behavior and solubility [5] [14]. Calculated hydrogen bond distances and angles provide molecular-level understanding of intermolecular interactions [5]. These predictions guide the interpretation of experimental data and suggest additional experiments to validate theoretical models [14].

Conventional Organic Synthesis Routes

Condensation Reaction Approaches

The condensation reaction methodology represents one of the most established approaches for synthesizing 3-Hydroxy-N,N-dimethylpropanamide. The esterification followed by ammonolysis route demonstrates remarkable efficiency, utilizing methyl 3-hydroxypropionate as a key intermediate . This two-step process involves initial esterification of 3-hydroxypropionic acid followed by treatment with dimethylamine, achieving yields ranging from 70-85% under ambient temperature conditions .

Radical condensation reactions have emerged as particularly innovative approaches for synthesizing related propanamide derivatives. Research by Azizi and Madsen demonstrates that benzylic alcohols can be coupled with acetamides through a novel radical condensation mechanism, generating 3-arylpropanamides with water as the only byproduct [2]. This transformation employs potassium tert-butoxide as both base and radical initiator, operating at 140°C for 24 hours and achieving yields of 72-85% [2]. The mechanism involves formation of a radical anion intermediate from the benzylic alcohol, which undergoes coupling with the enolate of the amide to form the new carbon-carbon bond [2].

The utilization of ruthenium-N-heterocyclic carbene (Ru-NHC) catalysts has proven effective for domino reactions involving carbonyl compounds and amides [3]. These reactions proceed through direct α-alkylation of amides using alcohols, followed by subsequent aerobic oxidation to generate quaternary α-hydroxy amides. The process operates at 140°C for 16 hours under inert atmosphere conditions, yielding products with 69-73% efficiency [3].

Catalytic Amination Strategies

Catalytic amination represents a sophisticated approach for constructing the desired amide functionality. Formaldehyde-mediated amination strategies involve the reaction of N-methylpropanamide with formaldehyde and suitable oxidizing agents to introduce the hydroxyl group . This method requires controlled temperature and pH conditions to ensure optimal product formation while minimizing side reactions.

The dicyclohexylcarbodiimide (DCC)-mediated coupling methodology provides excellent versatility for amide bond formation [4]. This approach involves activation of carboxylic acid precursors with DCC, followed by nucleophilic attack from dimethylamine to form the desired amide product. The reaction proceeds under room temperature conditions in organic solvents, typically achieving yields of 60-75% [4].

Advanced catalytic systems utilizing transition metal complexes have demonstrated significant potential for amide synthesis. The employment of ruthenium-based catalysts enables efficient coupling reactions between alcohols and amides, proceeding through acceptorless dehydrogenation pathways [3]. These systems offer excellent selectivity and can operate under relatively mild conditions.

Green Chemistry Approaches

Biocatalytic Synthesis Pathways

Biocatalytic synthesis represents the pinnacle of environmentally sustainable methodology for producing 3-Hydroxy-N,N-dimethylpropanamide. Enzymatic approaches utilizing aldolases and reductases offer exceptional selectivity, typically exceeding 95% while operating under mild conditions of 25-40°C [5] [6]. These biocatalytic systems enable stereodivergent synthesis pathways, allowing for precise control over product stereochemistry through the selection of appropriate enzyme combinations [6].

The application of aldolase enzymes for carbon-carbon bond formation provides an attractive route to hydroxylated propanamide derivatives. YfaU, KPHMT, and HBPA aldolases have demonstrated effectiveness in catalyzing aldol additions of 2-oxoacids to aldehydes, generating 4-hydroxy-2-ketoacids as intermediates [6]. Subsequent reduction using stereocomplementary reductases such as DpkA and KPR enables conversion to the desired hydroxy-substituted products with excellent enantiomeric purity [6].

Enzymatic polymerization systems utilizing poly(3-hydroxyalkanoate) synthases offer innovative approaches for synthesizing related hydroxylated compounds [5]. The fusion protein approach combining PHA synthase with propionyl-CoA transferase enables efficient synthesis in two-phase reaction systems, allowing for controlled substrate feeding and product recovery [5].

Solvent-Free Production Methods

Solvent-free synthesis methodologies align with green chemistry principles by eliminating organic solvents and reducing environmental impact. Iron-catalyzed methylenation coupling reactions have been developed for solvent-free synthesis of methylene-bridged compounds [7]. These reactions proceed through direct coupling of neat reagents under controlled temperature conditions, typically operating between 80-120°C [7].

Microwave-assisted synthesis represents another promising solvent-free approach, enabling rapid heating and enhanced reaction rates [8]. The utilization of microwave energy allows for precise temperature control and uniform heating, reducing reaction times while maintaining good selectivity in the range of 75-90% [8]. These methods demonstrate excellent commercial viability due to their simplicity and scalability.

The development of alternative solvent systems utilizing γ-valerolactone (GVL), dimethyl isosorbide (DMI), and other green solvents provides environmentally friendly alternatives to traditional organic solvents [8]. These solvents demonstrate comparable or superior performance to conventional systems while significantly reducing environmental impact [8].

Purification and Isolation Techniques

Effective purification and isolation of 3-Hydroxy-N,N-dimethylpropanamide requires careful consideration of the compound's physical and chemical properties. Crystallization techniques represent the most cost-effective approach for large-scale purification, achieving purities of 95-99% with recovery yields of 75-85% [9]. The development of optimized crystallization conditions, including controlled cooling rates and seeding strategies, enables consistent product quality while minimizing losses [9].

Distillation methods provide excellent scalability for industrial applications, achieving purities of 90-95% with recovery yields of 80-90% . The relatively high boiling point of 3-Hydroxy-N,N-dimethylpropanamide facilitates separation from lower-boiling impurities and solvents. Vacuum distillation techniques can be employed to reduce operating temperatures and prevent thermal decomposition .

Advanced chromatographic techniques, including column chromatography and reverse-phase high-performance liquid chromatography (HPLC), offer exceptional purity levels exceeding 98-99.5% [11] [12]. The separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom C18 columns demonstrates the effectiveness of reverse-phase methods for similar compounds [11]. Gradient elution systems utilizing acetonitrile-water mobile phases enable efficient separation and purification [12].

Solid-phase extraction (SPE) techniques provide an attractive alternative for medium-scale purification, achieving purities of 95-98% with excellent recovery yields of 85-95% [12]. The development of mathematical models for predicting elution conditions based on retention time analysis enables systematic optimization of purification protocols [12].

Scale-Up Challenges and Industrial Feasibility

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges. Heat transfer considerations become critical during scale-up, particularly for exothermic condensation reactions . The implementation of improved heat exchangers and staged addition protocols helps maintain temperature uniformity and prevents hotspot formation .

Mass transfer limitations emerge as significant factors affecting reaction efficiency at larger scales. Enhanced mixing systems and optimized flow rates are essential for maintaining adequate gas-liquid contact and ensuring uniform reagent distribution . The design of efficient agitation systems becomes crucial for successful scale-up of heterogeneous reaction systems.

Reaction kinetics considerations include catalyst deactivation and the potential for increased side reactions at industrial scales . Catalyst regeneration protocols and process optimization strategies help maintain reaction efficiency while minimizing by-product formation . The development of continuous flow reactor systems offers advantages in terms of heat and mass transfer while enabling better process control .

Equipment design challenges encompass corrosion resistance and material compatibility issues . The selection of appropriate construction materials and implementation of modular design principles facilitate maintenance and operational flexibility . Continuous monitoring systems and advanced process control enable real-time optimization of reaction conditions .

Economic factors significantly influence industrial feasibility, with raw material costs and energy consumption representing major considerations [15] [16]. The N,N-dimethylpropanamide market demonstrates robust growth, with projections indicating a compound annual growth rate of approximately 7% through 2033 [15]. Process intensification strategies and waste minimization protocols help improve economic viability while reducing environmental impact [15].

The pharmaceutical industry represents a significant market driver, utilizing related compounds as intermediates in the synthesis of active pharmaceutical ingredients [15]. Market analysis indicates increasing demand from chemical, pesticide, and pharmaceutical sectors, supporting continued investment in production capacity expansion [16].

Regulatory compliance requirements and potential fluctuations in raw material prices pose moderate constraints to market growth [15]. However, ongoing research and development initiatives focusing on novel applications and process improvements continue to drive market expansion [15]. Key industry players actively contribute to market development through innovations in production processes and high-quality product development [15].

Industrial production methods typically employ continuous flow reactors and automated systems to enhance efficiency and yield . The optimization of reaction parameters, including temperature, pressure, and catalyst loading, enables consistent product quality while minimizing operational costs . Purification protocols utilizing conventional techniques such as crystallization and distillation provide cost-effective approaches for achieving commercial-grade purity levels [9].

XLogP3

-1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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3-Hydroxy-N,N-dimethylpropanamide

Dates

Last modified: 08-15-2023

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